molecular formula C16H22N2O4 B7921850 3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7921850
M. Wt: 306.36 g/mol
InChI Key: BZPVAHYLEXALRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, a complex organic compound, has garnered attention in various fields of biological and medicinal research due to its unique structural features. This compound contains a pyrrolidine ring and functional groups that enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_2O3_3
  • Molecular Weight : 250.29 g/mol

The presence of the carboxymethyl and benzyl ester groups contributes to its solubility and reactivity, making it a versatile scaffold in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The carboxymethyl group enhances binding affinity, while the benzyl ester group may influence the compound's pharmacokinetics and bioavailability. The exact mechanism can vary depending on the biological context, but it typically involves modulation of enzyme activities or receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related damage.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers, making it a candidate for inflammatory disease treatments.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryReduces markers of inflammation

Case Studies

  • Antioxidant Study : A study conducted on cell cultures showed that the compound significantly reduced oxidative stress markers compared to control groups. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
  • Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited DPP-IV (Dipeptidyl Peptidase IV), an enzyme linked to glucose metabolism. This inhibition could have implications for diabetes management.
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models, indicating its potential for treating conditions like arthritis.

Properties

IUPAC Name

2-[methyl-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)9-14-7-8-18(10-14)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPVAHYLEXALRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.